

1H-Inden-1-one: A Privileged Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: **1H-inden-1-one**

Cat. No.: **B1589033**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **1H-inden-1-one** core, a bicyclic structure featuring a benzene ring fused to a five-membered ring with a ketone and a double bond, has emerged as a significant pharmacophore in medicinal chemistry. Its rigid framework and versatile chemical handles allow for the development of a diverse range of derivatives with potent biological activities. This guide provides a comprehensive overview of the synthesis, medicinal applications, and structure-activity relationships of **1H-inden-1-one** derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties.

Synthesis of the 1H-Inden-1-one Core

The synthesis of the **1H-inden-1-one** scaffold can be achieved through various synthetic routes. A common and effective method involves an intramolecular Friedel–Crafts reaction. For instance, 3-arylpropanoic acids can be cyclized using a catalyst in an acidic medium to yield the corresponding 1-indanone.^{[1][2][3]} Subsequent functionalization and introduction of a double bond can then lead to the desired **1H-inden-1-one** derivatives.

Another approach involves the reaction of diethyl phthalate with ethyl acetate to form indane-1,3-dione, which can then undergo a Knoevenagel condensation with various aromatic aldehydes to produce chalcone-like intermediates.^[2] These intermediates can be further modified to generate a library of **1H-inden-1-one** derivatives. The choice of synthetic route often depends on the desired substitution pattern on the indenone core.

Medicinal Chemistry Applications

The unique structural features of **1H-inden-1-one** have been exploited to design and synthesize compounds with a wide spectrum of pharmacological activities.

Anticancer Activity

Numerous studies have highlighted the potential of **1H-inden-1-one** derivatives as potent anticancer agents.^[4] These compounds have been shown to inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer.^{[5][6]}

One notable derivative, 2-((3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide, demonstrated significant growth inhibition against several cancer cell lines.^{[5][6]} Another series of dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors that bind to the colchicine site, exhibiting both anti-angiogenic and antitumor properties.^{[7][8]} Compound 12d from this series was identified as a particularly potent derivative with IC₅₀ values in the nanomolar range against four different cancer cell lines.^{[7][8]}

The anticancer mechanism of some indanone derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G₂/M phase and subsequent apoptosis.^{[4][9]} Furthermore, some derivatives have shown the ability to suppress vascular endothelial growth factor receptors (VEGF-R1 and VEGF-R2) and hypoxia-inducible factor- α (HIF- α) in human breast cancer cells, indicating anti-angiogenic activity.^[4]

Anti-inflammatory Activity

The **1H-inden-1-one** scaffold has also been a foundation for the development of novel anti-inflammatory agents.^[10] Certain 2-benzylidene-1-indanone derivatives have shown promise in treating acute lung injury by mitigating inflammatory responses.^[10] For instance, (E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-**1H-inden-1-one** (7x) and (E)-2-(4-hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-**1H-inden-1-one** (7w) exhibited significant anti-inflammatory activities in cultured macrophages.^[10]

The mechanism of anti-inflammatory action for some of these derivatives involves the modulation of key signaling pathways, such as the NF- κ B and Nrf2 pathways.^[10] Additionally, some indole derivatives incorporating the indanone moiety have been evaluated as

cyclooxygenase-2 (COX-2) inhibitors, demonstrating both anti-inflammatory and analgesic properties.[\[11\]](#)[\[12\]](#) A methyl carboxylate derivative of **1H-inden-1-one**, isolated from Fernandoa adenophylla, demonstrated anti-inflammatory activity by inhibiting heat-induced hemolysis and showed binding affinity for COX-1, COX-2, and TNF- α in silico.[\[13\]](#)

Neuroprotective Activity

Derivatives of the related indane scaffold have shown potential in the treatment of neurodegenerative diseases like Alzheimer's disease.[\[14\]](#) For example, a specific derivative, 3-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl) methyl] phenyl (4-methoxyphenyl) carbamate, exhibited potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), along with a strong inhibitory effect on β -amyloid self-aggregation.[\[14\]](#) This compound also demonstrated significant neuroprotective effects on PC12 cells against hydrogen peroxide-induced cell death.[\[14\]](#) Another compound, XQ-1H, has been shown to exert neuroprotective effects in models of cerebral ischemia.[\[15\]](#)

Quantitative Data Summary

The following tables summarize the quantitative biological data for key **1H-inden-1-one** derivatives.

Table 1: Anticancer Activity of **1H-Inden-1-one** Derivatives

Compound ID	Cancer Cell Line	Activity Metric	Value (μM)	Reference
3e	Leukemia	% Growth Inhibition	61.47%	[5][6]
3e	Non-Small Cell Lung Cancer	% Growth Inhibition	79.31%	[5][6]
3e	Breast Cancer	% Growth Inhibition	62.82%	[5][6]
12d	A549 (Lung)	IC50	0.087 ± 0.009	[8]
12d	HeLa (Cervical)	IC50	0.078 ± 0.005	[8]
12d	H22 (Liver)	IC50	0.068 ± 0.008	[8]
12d	K562 (Leukemia)	IC50	0.028 ± 0.007	[8]
Indanone 1	Ehrlich Ascites Carcinoma (in vivo)	% Tumor Growth Inhibition	54.3% at 50mg/kg	[4]

Table 2: Anti-inflammatory and Neuroprotective Activity of Indanone Derivatives

Compound ID	Target/Assay	Activity Metric	Value (μM)	Reference
Indanone Derivative	Heat-induced hemolysis	% Inhibition	72.82 ± 4.36 at 100 μM	[13]
4h	Acetylcholinesterase (AChE)	IC50	1.20	[14]
4h	Butyrylcholinesterase (BChE)	IC50	0.30	[14]
4h	β-amyloid self-aggregation	% Inhibition	86.8%	[14]

Experimental Protocols

General Synthesis of 2-Benzylidene-1-indanone Derivatives

A general procedure for the synthesis of 2-benzylidene-1-indanone derivatives involves the Claisen-Schmidt condensation of a substituted 1-indanone with a substituted benzaldehyde.

Procedure: To a solution of potassium hydroxide (4.50 mmol) in methanol (50 ml), 5,6,7-trimethoxy-2,3-dihydro-1*H*-inden-1-one (0.90 mmol) is added. After stirring for 15 minutes, a solution of the appropriately substituted benzaldehyde (1.08 mmol) in methanol (20 ml) is added dropwise. The reaction mixture is stirred at room temperature overnight. The mixture is then concentrated under reduced pressure, diluted with water, and extracted with dichloromethane (3 x 50 ml).^[8] The combined organic layers are processed to yield the desired product.

In Vitro Cell Growth Inhibition Assay (CCK-8 Assay)

The antiproliferative activities of the synthesized compounds are evaluated against various cancer cell lines using the Cell Counting Kit-8 (CCK-8) assay.

Procedure: Cancer cells are seeded in 96-well plates and incubated overnight. The cells are then treated with different concentrations of the test compounds for a specified period (e.g., 48 hours). After the incubation period, the CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours. The absorbance is measured at 450 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.^[8]

Heat-Induced Hemolysis Assay for Anti-inflammatory Activity

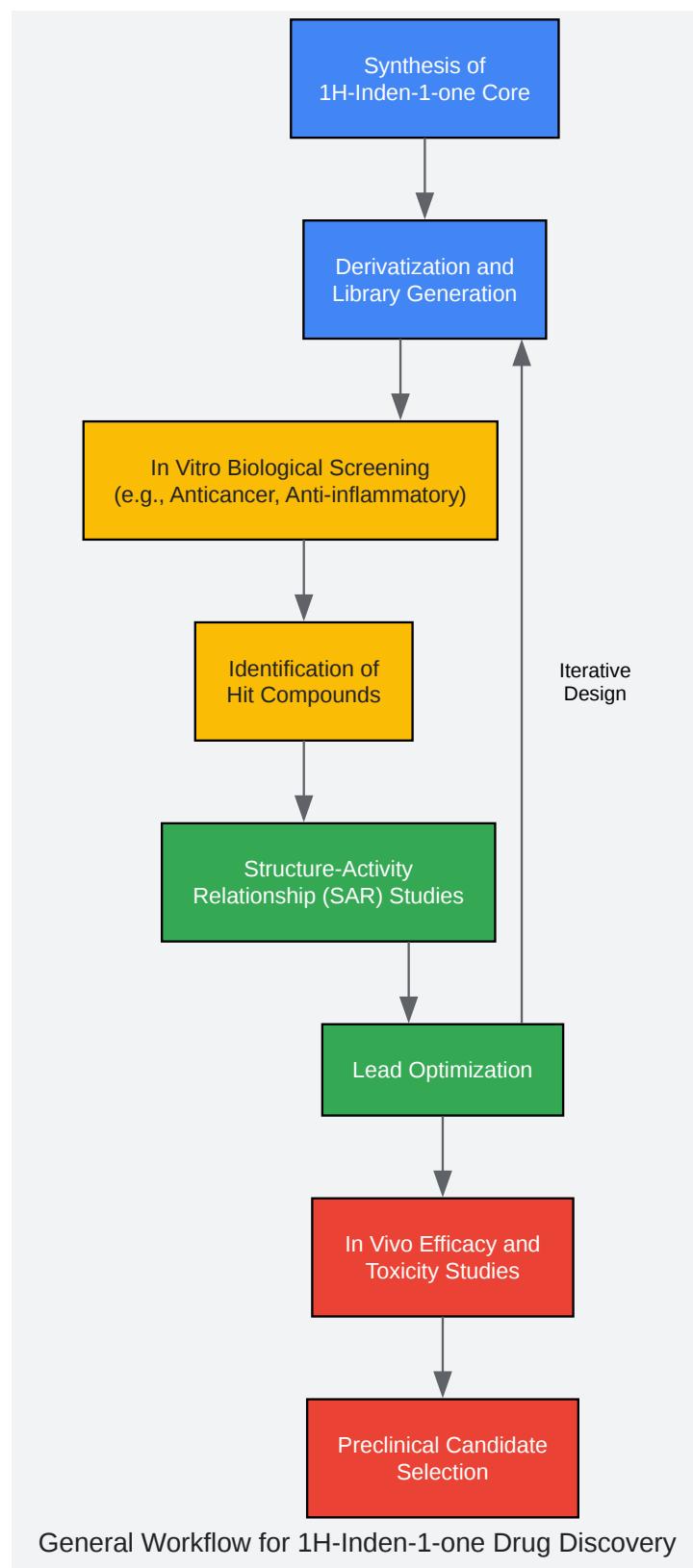
This assay evaluates the ability of a compound to stabilize red blood cell membranes against heat-induced lysis, which is a measure of anti-inflammatory activity.

Procedure: A suspension of red blood cells is prepared and treated with different concentrations of the test compound. The samples are then incubated in a water bath at a specific temperature (e.g., 56 °C) for 30 minutes. After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at 560 nm to determine the amount of

hemoglobin released. Diclofenac sodium can be used as a positive control. The percentage of hemolysis inhibition is calculated.[13]

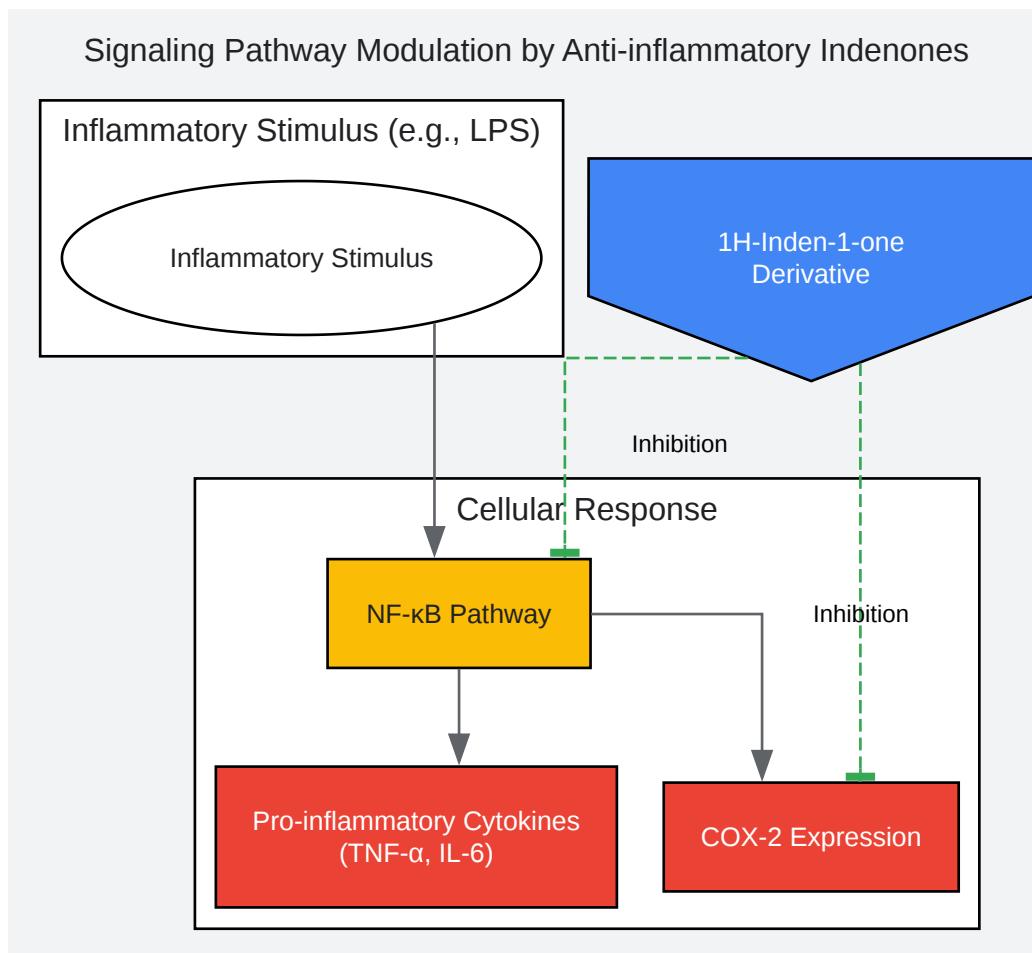
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of **1H-inden-1-one**.

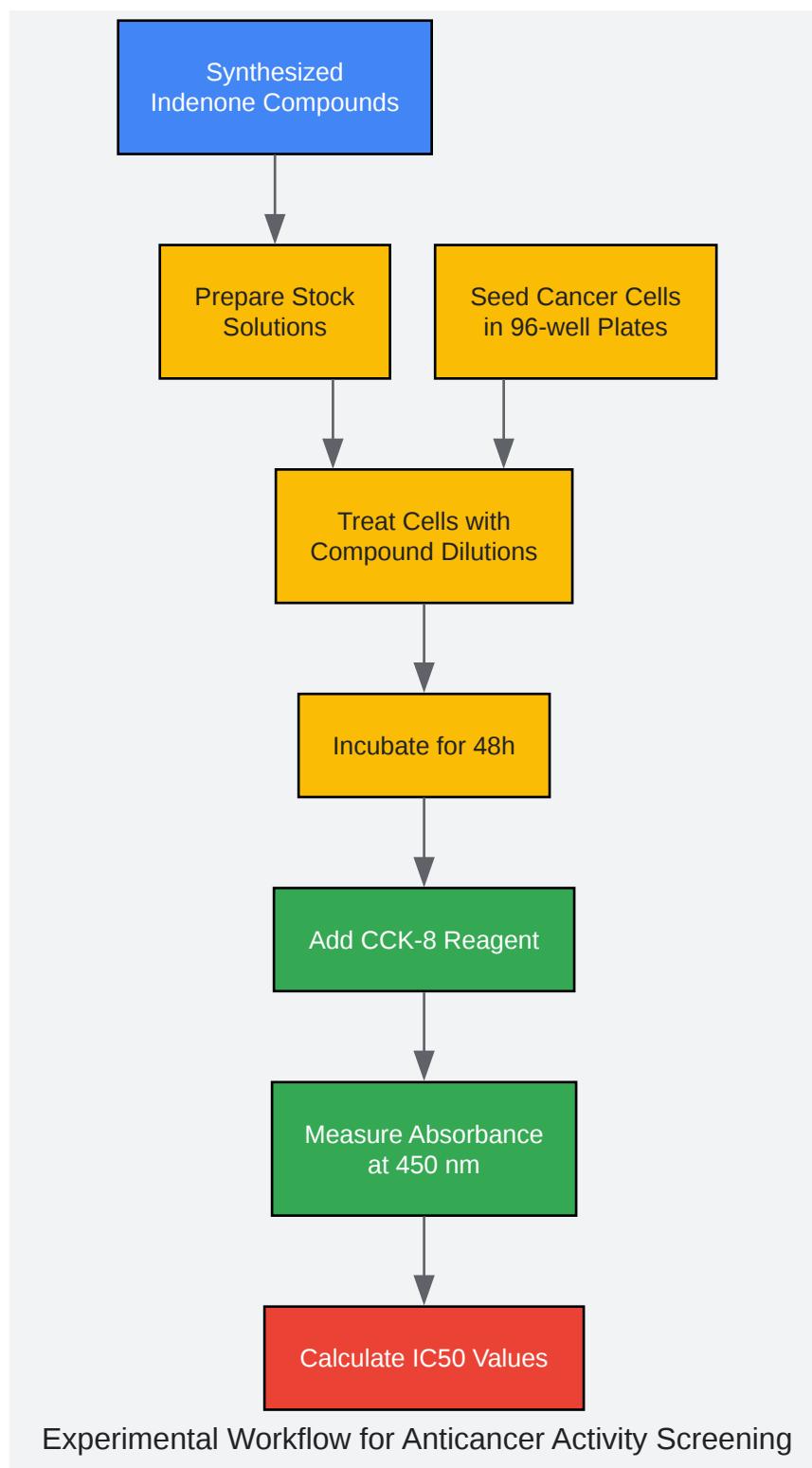


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Caption: Drug discovery workflow for **1H-inden-1-one** derivatives.

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Caption: Anti-inflammatory mechanism of **1H-inden-1-one** derivatives.

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Caption: Workflow for in vitro anticancer screening of indenones.

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